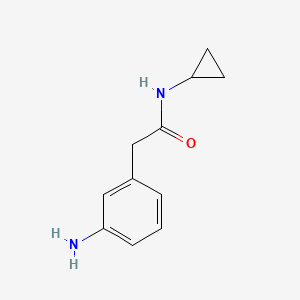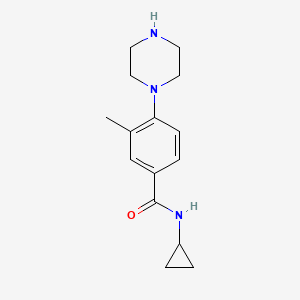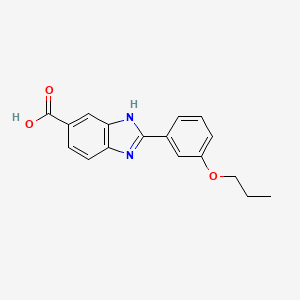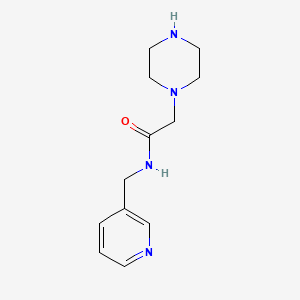![molecular formula C12H17BrN2 B3074007 1-[(3-Bromophenyl)methyl]piperidin-4-amine CAS No. 1018617-44-1](/img/structure/B3074007.png)
1-[(3-Bromophenyl)methyl]piperidin-4-amine
Descripción general
Descripción
1-[(3-Bromophenyl)methyl]piperidin-4-amine is an organic compound with the molecular formula C12H17BrN2 It features a piperidine ring substituted with a 3-bromophenylmethyl group at the nitrogen atom and an amine group at the 4-position
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that this compound might interact with its targets in a manner similar to indole derivatives . The interaction with these targets could lead to changes in the biological activities mentioned above.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds, it is likely that this compound affects multiple biochemical pathways . The downstream effects of these pathways could contribute to the compound’s overall biological activity.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds, it is likely that this compound has diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]piperidin-4-amine typically involves the reaction of 3-bromobenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Bromophenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a phenylmethylpiperidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like ethanol or methanol are commonly employed.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of phenylmethylpiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-Bromophenyl)methyl]piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered ring containing nitrogen, used as a precursor in organic synthesis.
Pyridine: A six-membered ring with one nitrogen atom, known for its aromaticity and use in pharmaceuticals.
Piperazine: A six-membered ring with two nitrogen atoms, commonly used in medicinal chemistry.
Uniqueness
1-[(3-Bromophenyl)methyl]piperidin-4-amine is unique due to the presence of the 3-bromophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTPRKGILBRQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3073959.png)

![3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid](/img/structure/B3073973.png)
![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)


![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)


